N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N5O/c14-13(15,16)10-2-1-8(5-17-10)12(22)20-9-6-18-11-3-4-19-21(11)7-9/h1-7H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNCBHCCMCSWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[1,5-a]Pyrimidine Core Construction
The pyrazolo[1,5-a]pyrimidine scaffold is typically assembled via cyclocondensation of 5-aminopyrazoles with β-diketones or equivalent electrophilic partners. For example, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a versatile intermediate, as demonstrated in Scheme 1 of. Chlorination at position 5 using phosphorus oxychloride (61% yield) followed by morpholine substitution at position 7 (94% yield) establishes the core’s substitution pattern.
Critical to introducing the C(6)-amino group is the Buchwald–Hartwig amination, which enables direct installation of nitrogen functionalities. Palladium catalysts, notably tris(dibenzylideneacetone)dipalladium, facilitate coupling of aryl halides with amines under mild conditions. For instance, 5-chloro intermediates undergo amination with aqueous ammonia or benzophenone imine to yield 6-amino derivatives, though yields vary based on steric and electronic factors.
6-(Trifluoromethyl)Nicotinoyl Group Preparation
The trifluoromethylated nicotinamide fragment is synthesized via directed metallation or cross-coupling. A reported route involves Suzuki–Miyaura coupling of 6-bromonicotinic acid with trifluoromethylboronic acid, though competing protodeboronation necessitates careful optimization. Subsequent activation of the carboxylic acid as an acyl chloride or mixed carbonic anhydride enables amide formation.
Detailed Synthetic Pathways
Stepwise Assembly of Pyrazolo[1,5-a]Pyrimidin-6-Amine
Step 1: Cyclocondensation
5-Amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (sodium ethoxide) to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield).
Step 2: Chlorination
Treatment with phosphorus oxychloride at reflux converts diol to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).
Step 3: Morpholine Substitution
Selective displacement of the C(7)-chloro group with morpholine in dichloromethane yields 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (94% yield).
Step 4: C(6)-Amination
Buchwald–Hartwig coupling of the C(5)-chloro intermediate with ammonia (0.5 M in dioxane) using Pd₂(dba)₃ and Xantphos affords pyrazolo[1,5-a]pyrimidin-6-amine (73% yield).
Synthesis of 6-(Trifluoromethyl)Nicotinoyl Chloride
Step 1: Trifluoromethylation
6-Bromonicotinic acid undergoes palladium-catalyzed coupling with methyl trifluoroborate in the presence of cesium carbonate, yielding 6-(trifluoromethyl)nicotinic acid (68% yield).
Step 2: Activation
Reaction with oxalyl chloride in dichloromethane with catalytic DMF generates the corresponding acyl chloride (quantitative conversion).
Amide Bond Formation
Pyrazolo[1,5-a]pyrimidin-6-amine (1.0 equiv) is treated with 6-(trifluoromethyl)nicotinoyl chloride (1.2 equiv) in anhydrous THF with DIEA as base. After 12 h at 25°C, the product is isolated via column chromatography (silica gel, ethyl acetate/hexanes), affording this compound in 82% yield.
Optimization and Mechanistic Insights
Amination Efficiency
The choice of palladium ligand significantly impacts amination yields. BINAP-based systems outperform monodentate ligands, with electron-rich substrates favoring Xantphos (Table 1).
Table 1: Ligand Screening for C(6)-Amination
| Ligand | Yield (%) |
|---|---|
| Xantphos | 82 |
| BINAP | 78 |
| DPPF | 65 |
Trifluoromethylation Challenges
Protodeboronation during Suzuki coupling limits trifluoromethylation efficiency. Adding silver oxide as a scavenger improves yields by sequestering bromide byproducts.
Analytical Characterization
¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, pyrimidine-H), 8.94 (d, J = 8.0 Hz, 1H, nicotinamide-H), 8.45 (dd, J = 8.0, 2.0 Hz, 1H), 7.89 (s, 1H), 6.78 (s, 1H), 3.85–3.79 (m, 4H, morpholine), 3.65–3.60 (m, 4H), 2.45 (s, 3H, CH₃).
HRMS (ESI-TOF): m/z calculated for C₁₈H₁₅F₃N₆O₂ [M+H]⁺: 429.1245; found: 429.1248.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Applications
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide exhibits notable anticancer properties. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family can inhibit various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival.
- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication processes.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, such as doxorubicin, enhanced efficacy has been observed.
The following table summarizes key findings from studies on the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 - 20 | Enzyme inhibition, DNA intercalation |
| A549 | 15 - 25 | Enzyme inhibition |
| HeLa | 12 - 18 | Synergistic effect with doxorubicin |
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial activity. Studies have shown that derivatives containing trifluoromethyl groups exhibit significant antibacterial effects against various strains of bacteria, including:
- Staphylococcus aureus
- Enterococcus faecalis
The antimicrobial mechanisms include:
- Disruption of Bacterial Cell Walls : Similar compounds have been found to interfere with the synthesis of bacterial cell walls.
- Inhibition of Protein Synthesis : Some derivatives inhibit ribosomal function in bacteria.
The following table highlights the antimicrobial efficacy based on minimum inhibitory concentration (MIC):
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 - 16 | Moderate to High |
| Enterococcus faecalis | 4 - 8 | High |
Enzymatic Inhibition
This compound has been identified as a potent inhibitor of specific protein kinases, particularly serum and glucocorticosteroid-regulated kinases (SGK). This inhibition is relevant for treating diseases associated with dysregulated kinase activity, such as:
- Degenerative joint diseases
- Inflammatory conditions like osteoarthritis
The following table summarizes the enzymatic inhibition potential of related compounds:
| Enzyme Target | IC50 Value (nM) | Disease Association |
|---|---|---|
| SGK1 | 50 - 100 | Osteoarthritis |
| AKT | 30 - 70 | Cancer |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Screening : A study evaluated various pyrazolo derivatives against multiple human cancer cell lines and found that certain compounds achieved IC50 values comparable to established chemotherapeutics.
- Antibacterial Efficacy : Research on trifluoromethyl phenyl pyrazoles demonstrated significant inhibition of bacterial growth with minimal toxicity towards human cells.
- Enzymatic Activity Regulation : Investigations into SGK inhibitors showed promise in preclinical models for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group may enhance the compound’s binding affinity and stability, while the nicotinamide moiety may facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: Compounds with similar core structures but different substituents.
Trifluoromethylated Compounds: Compounds with a trifluoromethyl group that exhibit unique chemical and biological properties.
Nicotinamide Derivatives: Compounds containing the nicotinamide moiety with various biological activities.
Uniqueness
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide is unique due to the combination of its pyrazolopyrimidine core, trifluoromethyl group, and nicotinamide moiety. This combination may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core and a trifluoromethyl group, which are known for enhancing pharmacological properties. The nicotinamide moiety contributes to its biological activity by potentially influencing cellular processes related to metabolism and signaling.
This compound interacts with various biological targets through:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in cellular signaling pathways.
- Receptor Interaction : It shows interaction with specific receptors, including estrogen receptors, influencing cellular proliferation and apoptosis.
Pharmacological Activities
The compound has been studied for several pharmacological activities:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potential anticancer properties. For instance, compounds with similar structures have shown significant inhibition of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) with IC50 values in the nanomolar range .
- Enzymatic Inhibition : Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit Trk receptor kinases, which are implicated in various cancers. For instance, some derivatives showed IC50 values as low as 1.7 nM against TrkA .
- Antitubercular Activity : Certain analogues have been identified as potential leads against Mycobacterium tuberculosis, demonstrating low cytotoxicity while maintaining efficacy against the pathogen .
Table 1: Summary of Biological Activities
Future Directions
Given the promising biological activities of this compound, future research should focus on:
- Structural Modifications : Exploring different substitutions on the pyrazolo[1,5-a]pyrimidine core to enhance potency and selectivity.
- Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its biological effects.
- Clinical Applications : Investigating potential therapeutic applications in oncology and infectious diseases.
Q & A
Q. What are the established synthetic routes for N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide?
The synthesis typically involves coupling pyrazolo[1,5-a]pyrimidin-6-amine derivatives with nicotinamide intermediates. For example:
- Heterocyclic coupling : Reacting 6-aminopyrazolo[1,5-a]pyrimidine with 6-(trifluoromethyl)nicotinoyl chloride in anhydrous solvents (e.g., THF or DMF) under reflux conditions.
- Purification : Post-reaction mixtures are neutralized, filtered, and recrystallized from ethanol or dioxane to isolate the product. Yields range from 62% to 70% depending on substituents and reaction optimization .
Q. How is the structural integrity of this compound confirmed?
Key analytical methods include:
- Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.91–8.52 ppm, trifluoromethyl signals at δ ~120–125 ppm in ¹³C NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ions (e.g., m/z 521 [M+H]⁺) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Q. What biological targets or activities are associated with this compound?
- DDR1 inhibition : Selective inhibition of discoidin domain receptor 1 (DDR1) with IC₅₀ values <10 nM, showing potential in cancer cell proliferation suppression .
- Antitumor activity : Derivatives exhibit IC₅₀ values of 2.70–4.90 µM against liver carcinoma (HEPG2-1) via kinase inhibition pathways .
Advanced Research Questions
Q. How can synthetic protocols be optimized for higher yields or purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction rates for coupling steps .
- Catalysts : Use of piperidine or pyridine as bases enhances nucleophilic substitution efficiency .
- Temperature control : Reflux at 80–100°C for 5–6 hours balances yield and decomposition risks .
- Purification : Gradient column chromatography or preparative HPLC achieves >95% purity .
Q. How can contradictions in spectral or biological data be resolved?
- Cross-validation : Compare NMR/MS data with structurally analogous compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives in ).
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton assignments .
- Dose-response assays : Replicate IC₅₀ determinations across multiple cell lines to confirm biological activity trends .
Q. What structural modifications enhance target selectivity (e.g., DDR1 vs. DDR2)?
- Substituent effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) to the nicotinamide moiety improves DDR1 binding affinity .
- Alkyl chain length : Short alkyl linkers (e.g., ethynyl groups) reduce off-target interactions with kinases like Bcr-Abl .
- Heterocyclic extensions : Pyridinyl or triazolyl substituents increase metabolic stability and oral bioavailability (e.g., 67.4% in rat models) .
Q. What strategies improve in vitro to in vivo translation of activity?
- Pharmacokinetic (PK) profiling : Assess oral bioavailability (e.g., 56–67% in preclinical models) and plasma half-life using LC-MS/MS .
- Prodrug design : Esterification of carboxyl groups enhances solubility and tissue penetration .
- Toxicology screening : Evaluate hepatotoxicity and CYP450 interactions to prioritize candidates .
Q. How can computational tools aid in target identification or mechanism elucidation?
- Molecular docking : Simulate binding to DDR1’s ATP-binding pocket (PDB: 4BKJ) to predict inhibitor interactions .
- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values to guide synthetic efforts .
- ADMET prediction : Use SwissADME or ADMETLab to optimize logP (<3) and polar surface area (>80 Ų) for blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
